2-Methyl-5-phenylpyridine
CAS No.: 3256-88-0
Cat. No.: VC3716187
Molecular Formula: C12H11N
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3256-88-0 |
|---|---|
| Molecular Formula | C12H11N |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 2-methyl-5-phenylpyridine |
| Standard InChI | InChI=1S/C12H11N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-9H,1H3 |
| Standard InChI Key | JXNAIOCJWBJGFQ-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C=C1)C2=CC=CC=C2 |
| Canonical SMILES | CC1=NC=C(C=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Identification
2-Methyl-5-phenylpyridine consists of a pyridine ring with two substituents: a methyl group at the 2-position and a phenyl group at the 5-position. The compound is classified as a substituted pyridine, which is an important class of nitrogen-containing heterocyclic compounds widely used in pharmaceutical and chemical industries.
Basic Chemical Information
The compound can be identified through various chemical parameters and identifiers as summarized in the following table:
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁N |
| Molecular Weight | 169.2224 g/mol |
| CAS Registry Number | 3256-88-0 |
| IUPAC Standard InChIKey | JXNAIOCJWBJGFQ-UHFFFAOYSA-N |
| Alternative Names | 2-Picoline, 5-phenyl-; 2-Methyl-5-phenylpyridine |
The chemical structure features a pyridine ring with nitrogen at position 1, a methyl group (CH₃) at position 2, and a phenyl group (C₆H₅) at position 5 . The structure follows typical aromatic bond patterns with delocalized electrons across both the pyridine and phenyl rings, contributing to its stability and chemical properties.
Physical Properties
The physical properties of 2-methyl-5-phenylpyridine are crucial for understanding its behavior in various chemical environments and applications. These properties determine how the compound can be handled, stored, and utilized in practical applications.
Thermodynamic and Physical Data
The available data on the physical properties of 2-methyl-5-phenylpyridine is summarized in the following table:
| Property | Value | Conditions |
|---|---|---|
| Density | 1.03 g/cm³ | At standard temperature and pressure |
| Boiling Point | 282.9°C | At 760 mmHg |
| Flash Point | 118.2°C | - |
| Physical State | Liquid | At room temperature |
| Color | Not specified | - |
| Solubility | Not specified | - |
The relatively high boiling point of 282.9°C indicates strong intermolecular forces, likely due to the extended π-system created by the combination of the pyridine ring and the phenyl substituent . The flash point of 118.2°C suggests that the compound presents some flammability hazards and should be handled with appropriate safety precautions when exposed to ignition sources .
Synthesis Methods
The synthesis of 2-methyl-5-phenylpyridine can be approached through various synthetic routes, though the search results provide limited direct information on specific methods for this particular compound.
Synthetic Challenges
The synthesis of 2-methyl-5-phenylpyridine may present several challenges, including:
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Regioselectivity: Ensuring that the phenyl group attaches specifically at the 5-position rather than other positions of the pyridine ring requires careful control of reaction conditions and appropriate choice of starting materials.
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Catalyst selection: The efficiency of cross-coupling reactions depends significantly on the choice of catalyst, ligands, and reaction conditions, which need to be optimized for this specific transformation.
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Purification: Separating the desired product from reaction byproducts, especially if isomeric compounds are formed, may require sophisticated purification techniques such as column chromatography with carefully selected solvent systems .
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